![molecular formula C32H24Cl2N6O4Ru B12300644 bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride](/img/structure/B12300644.png)
bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochlorure: est un composé complexe comportant plusieurs ligands bipyridine. Ces ligands sont connus pour leur capacité à se coordonner avec des centres métalliques, ce qui les rend précieux dans diverses applications chimiques et industrielles. La structure du composé lui permet de former des complexes stables avec les métaux, qui peuvent être utilisés en catalyse, en science des matériaux et dans d'autres domaines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochlorure implique généralement la coordination de ligands bipyridine avec un centre métallique. Une méthode courante implique le couplage déshydrogénant de dérivés de pyridine en présence d'un catalyseur. La réactivité de ce couplage dépend des substituants sur le cycle pyridine, les valeurs de pKa plus élevées donnant de meilleurs rendements .
Méthodes de production industrielle: Les méthodes de production industrielle de ce composé impliquent souvent des réactions de coordination à grande échelle dans des conditions contrôlées. L'utilisation de catalyseurs homogènes et hétérogènes peut améliorer l'efficacité de ces réactions, permettant la production du composé en quantités significatives .
Analyse Des Réactions Chimiques
Types de réactions: Bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochlorure subit différents types de réactions, notamment :
Oxydation: Le composé peut participer à des réactions d'oxydation, souvent facilitées par des catalyseurs métalliques.
Réduction: Des réactions de réduction peuvent également se produire, impliquant généralement l'ajout d'agents réducteurs.
Substitution: Les réactions de substitution sont courantes, où les ligands du composé sont remplacés par d'autres ligands dans des conditions spécifiques.
Réactifs et conditions courants: Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers ligands pour les réactions de substitution. Les conditions de ces réactions impliquent souvent des températures et des pressions contrôlées pour garantir des rendements optimaux .
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés de bipyridine oxydés, tandis que les réactions de substitution peuvent produire une variété de complexes de bipyridine substitués .
Applications de la recherche scientifique
Chimie: En chimie, bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochlorure est utilisé comme ligand en chimie de coordination. Il forme des complexes stables avec divers métaux, qui peuvent être utilisés en catalyse et en science des matériaux .
Biologie: En biologie, les complexes métalliques du composé peuvent être utilisés comme sondes pour étudier les systèmes biologiques. Ces complexes peuvent interagir avec les biomolécules, fournissant des informations sur leur structure et leur fonction .
Médecine: Par exemple, les complexes de ruthénium de dérivés de bipyridine ont été explorés pour leurs propriétés anticancéreuses .
Industrie: Dans l'industrie, le composé est utilisé dans la production de matériaux avancés. Sa capacité à former des complexes stables avec les métaux le rend précieux dans le développement de catalyseurs et d'autres matériaux fonctionnels .
Mécanisme d'action
Le mécanisme par lequel bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochlorure exerce ses effets implique la coordination de ses ligands bipyridine avec des centres métalliques. Cette coordination peut modifier les propriétés électroniques du métal, en améliorant sa réactivité dans diverses réactions chimiques. Les cibles moléculaires et les voies impliquées dépendent du métal spécifique et du contexte dans lequel le composé est utilisé .
Applications De Recherche Scientifique
Chemistry: In chemistry, bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride is used as a ligand in coordination chemistry. It forms stable complexes with various metals, which can be utilized in catalysis and materials science .
Biology: In biology, the compound’s metal complexes can be used as probes for studying biological systems. These complexes can interact with biomolecules, providing insights into their structure and function .
Medicine: For example, ruthenium complexes of bipyridine derivatives have been explored for their anticancer properties .
Industry: In industry, the compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it valuable in the development of catalysts and other functional materials .
Mécanisme D'action
The mechanism by which bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride exerts its effects involves the coordination of its bipyridine ligands with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific metal and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Composés similaires:
- Complexes de bis(2,2’-bipyridine)ruthénium(II)
- Complexes de bis(2,2’-bipyridine)fer(II)
- Complexes de bis(2,2’-bipyridine)cuivre(II)
Unicité: Ce qui distingue bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochlorure, c'est son environnement de coordination spécifique et la présence de groupes carboxylato, qui peuvent influencer sa réactivité et sa stabilité. Cela le rend particulièrement utile dans les applications nécessitant un contrôle précis des interactions métal-ligand .
Propriétés
Formule moléculaire |
C32H24Cl2N6O4Ru |
|---|---|
Poids moléculaire |
728.5 g/mol |
Nom IUPAC |
6-(5-carboxylatopyridin-2-yl)pyridine-3-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride |
InChI |
InChI=1S/C12H8N2O4.2C10H8N2.2ClH.Ru/c15-11(16)7-1-3-9(13-5-7)10-4-2-8(6-14-10)12(17)18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-6H,(H,15,16)(H,17,18);2*1-8H;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
NHTZGFPRFUFMJE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(=O)[O-])C2=NC=C(C=C2)C(=O)[O-].Cl.Cl.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12300561.png)
![7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12300563.png)


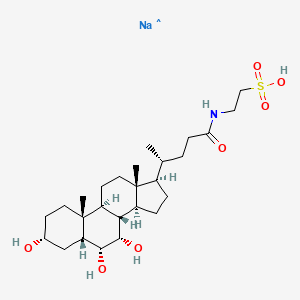

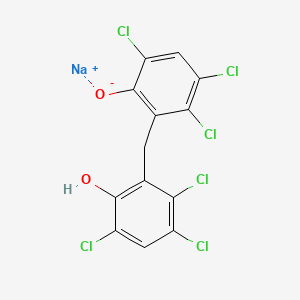
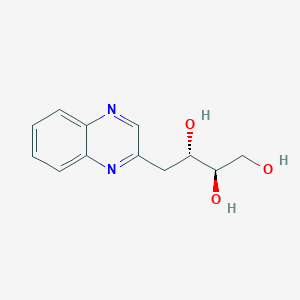

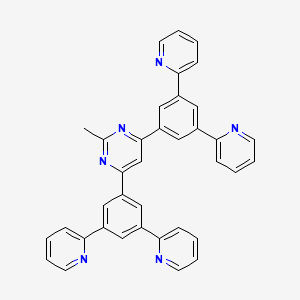
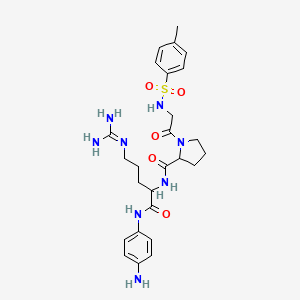
![N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B12300622.png)
![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B12300627.png)
![1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol](/img/structure/B12300632.png)
